

# An In-depth Technical Guide to 4-Isopropylphenylacetic Acid (CAS 4476-28-2)

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## Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

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This document provides a comprehensive technical overview of **4-Isopropylphenylacetic acid**, a key chemical intermediate. It consolidates critical data on its physicochemical properties, spectroscopic profile, analytical methodologies, and safety protocols to support advanced research and development applications.

## Core Compound Identity and Properties

**4-Isopropylphenylacetic acid**, also known as 2-(4-propan-2-ylphenyl)acetic acid, is a carboxylic acid derivative of cumene.<sup>[1]</sup> Its structural features make it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications.

## Physicochemical and Computed Data

The fundamental properties of **4-Isopropylphenylacetic acid** are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.

Property	Value	Source
CAS Number	4476-28-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	178.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	2-(4-propan-2-ylphenyl)acetic acid	<a href="#">[1]</a>
Appearance	White to Pale Yellow Solid	<a href="#">[2]</a>
Melting Point	51-52°C	<a href="#">[2]</a>
Boiling Point	170-174 °C (at 14 Torr)	<a href="#">[2]</a>
Density	1.067 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
pKa	4.391 (at 25°C)	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and DMSO	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	CC(C)C1=CC=C(C=C1)CC(=O)O	<a href="#">[1]</a> <a href="#">[6]</a>
InChIKey	RERBQXVRXYCGLTUHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. This section details the key spectroscopic signatures of **4-Isopropylphenylacetic acid**.

### Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying and quantifying volatile compounds like **4-Isopropylphenylacetic acid**.[\[7\]](#) In electron ionization (EI) mode, the molecule fragments in a predictable manner. The NIST Mass Spectrometry Data Center reports characteristic peaks at m/z values of 163 and 117, which are crucial for library matching and confirmation of identity.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

- $^1\text{H}$  NMR: The proton NMR spectrum reveals the specific arrangement of hydrogen atoms. Key expected signals would include those for the isopropyl methyl groups (a doublet), the isopropyl methine proton (a multiplet), the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring), and the methylene protons of the acetic acid group (a singlet).[1]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the isopropyl methyl carbons, the methine carbon, the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[1]

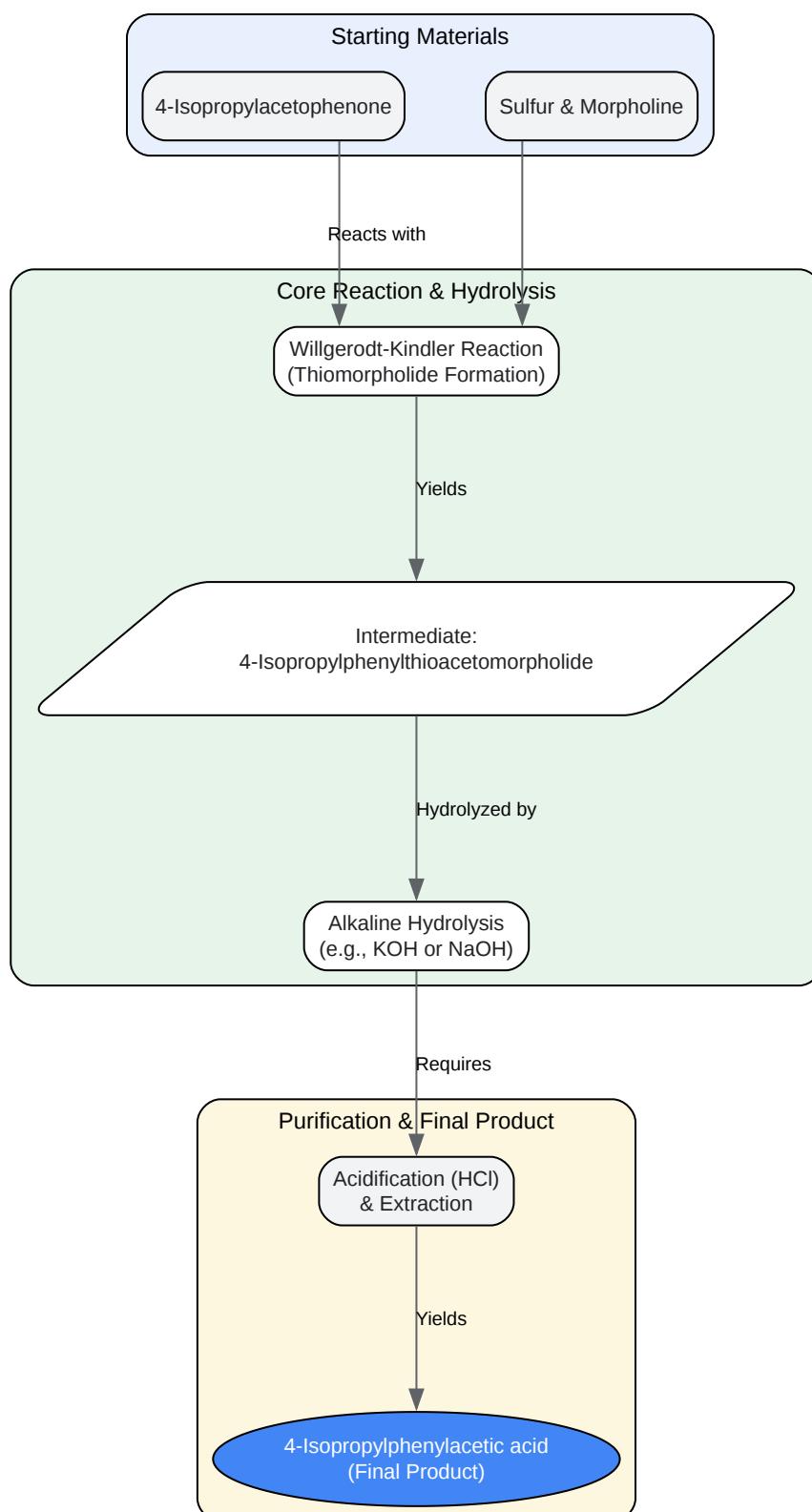
## Infrared (IR) Spectroscopy

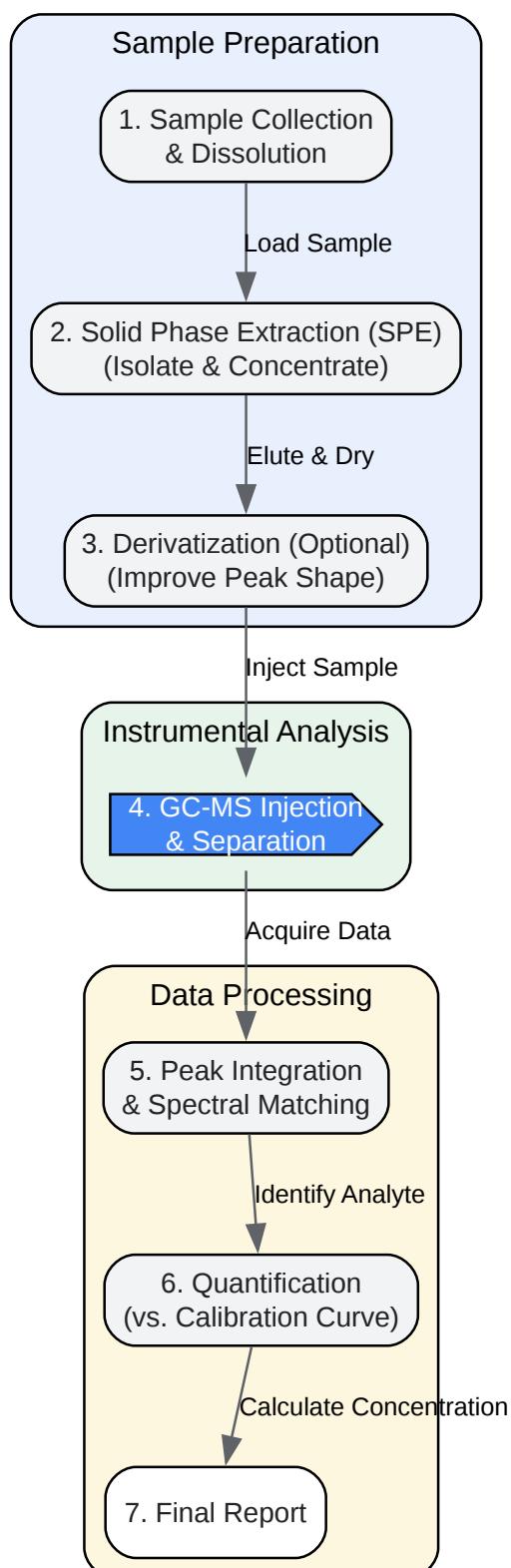
IR spectroscopy is used to identify functional groups. The spectrum of **4-Isopropylphenylacetic acid** is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group and a sharp, strong absorption for the C=O (carbonyl) stretch.[1]

## Synthesis and Manufacturing Considerations

While multiple synthetic routes to phenylacetic acids exist, a common conceptual pathway involves the modification of a readily available starting material like cumene or a derivative thereof. The Willgerodt-Kindler reaction, for instance, is a known method for converting acetophenones into phenylacetic acids, as demonstrated in the synthesis of the related compound Ibufenac.[8][9]

Below is a generalized workflow illustrating a plausible synthetic approach. The causality behind this pathway lies in creating the acetic acid moiety on the isopropylbenzene backbone.





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